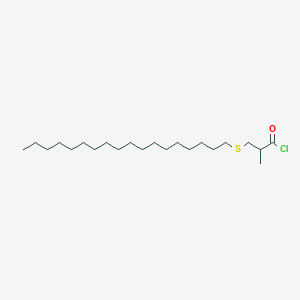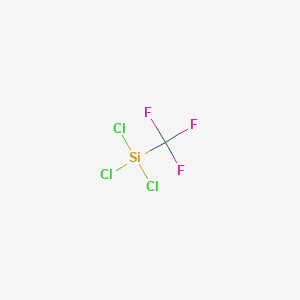
Trichloro(trifluoromethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(trifluoromethyl)silane is an organosilicon compound with the chemical formula CCl3SiF3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of other silicon-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichloro(trifluoromethyl)silane can be synthesized through several methods. One common method involves the reaction of trichlorosilane with trifluoromethyl compounds under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the direct chlorination of silicon compounds followed by fluorination. The reaction conditions are carefully monitored to optimize yield and purity. The final product is then purified through distillation and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Trichloro(trifluoromethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or more chlorine atoms.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction Reactions: this compound can be reduced to form other silicon-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Catalysts: Platinum-based catalysts are often used in hydrosilylation reactions.
Reducing Agents: Hydrogen gas or metal hydrides are used in reduction reactions.
Major Products: The major products formed from these reactions include various organosilicon compounds, such as silanes and siloxanes .
Applications De Recherche Scientifique
Trichloro(trifluoromethyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organosilicon compounds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: this compound derivatives are investigated for their potential use in drug development.
Industry: It is used in the production of high-purity silicon for electronics and solar panels .
Mécanisme D'action
The mechanism of action of trichloro(trifluoromethyl)silane involves its reactivity with various substrates. The compound can form silicon-carbon bonds through hydrosilylation, where the silicon atom bonds with carbon atoms in organic molecules. This reaction is often catalyzed by metal complexes, which facilitate the transfer of silicon to the target molecule. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparaison Avec Des Composés Similaires
Trichlorosilane (SiHCl3): Used in the production of high-purity silicon.
Trifluoromethyltrimethylsilane (CF3Si(CH3)3):
Silicon Tetrachloride (SiCl4): Used in the production of optical fibers and as a precursor to other silicon compounds.
Uniqueness: Trichloro(trifluoromethyl)silane is unique due to its combination of chlorine and fluorine atoms bonded to silicon. This unique structure imparts specific reactivity patterns that are not observed in other similar compounds. Its ability to participate in both chlorination and fluorination reactions makes it a versatile reagent in synthetic chemistry .
Propriétés
Numéro CAS |
109111-29-7 |
|---|---|
Formule moléculaire |
CCl3F3Si |
Poids moléculaire |
203.45 g/mol |
Nom IUPAC |
trichloro(trifluoromethyl)silane |
InChI |
InChI=1S/CCl3F3Si/c2-8(3,4)1(5,6)7 |
Clé InChI |
SHDWQYAAHOSWDZ-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


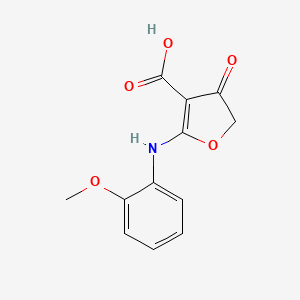
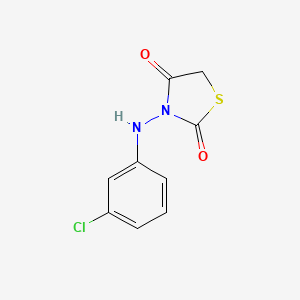
![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)

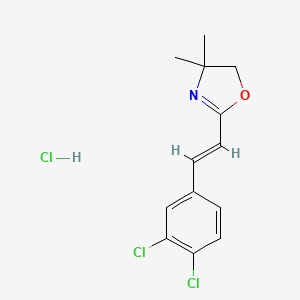
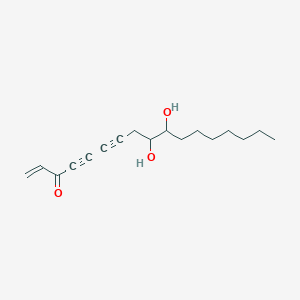
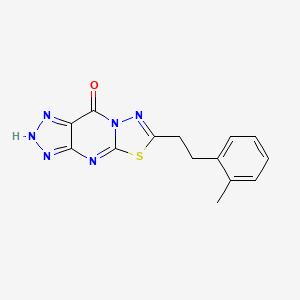
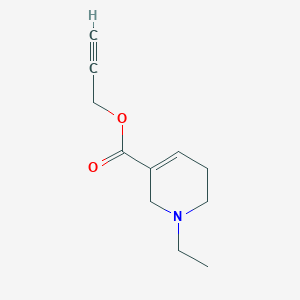
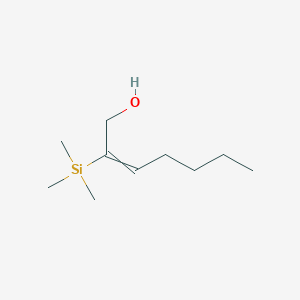
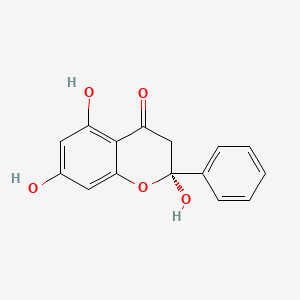
![1-tert-Butyl-4-[3-(4-methoxyphenyl)propyl]benzene](/img/structure/B14331301.png)
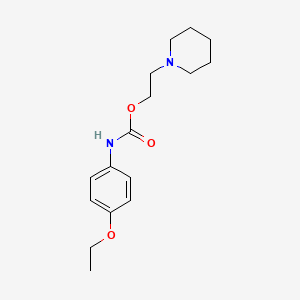
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)
